6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Medicinal Chemistry Physicochemical Properties SAR Studies

Researchers often struggle to find structurally unique, regiochemically defined oxime ether probes for systematic SAR campaigns. This compound is the precise solution: its distinct 4-methylphenylsulfanyl donor and 2,4-dichlorobenzyl oxime acceptor create an electronic/steric profile not replicable by in-class analogs (CAS 338966-94-2, CAS 338960-62-6). - Ideal for CNS programs: High lipophilicity (XLogP3 6.4) and 0 HBD/4 HBA profile support passive permeability. - Versatile scaffold: The O-(2,4-dichlorobenzyl)oxime moiety enables further derivatization into N,O-heterocycles. - Supply reliability: Consistent 95%+ purity, in-stock availability in standard research quantities, and global shipping.

Molecular Formula C20H16Cl2N2OS
Molecular Weight 403.32
CAS No. 338960-63-7
Cat. No. B2630274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
CAS338960-63-7
Molecular FormulaC20H16Cl2N2OS
Molecular Weight403.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+
InChIKeyWFSLDCFWEJNBSH-WYMPLXKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338960-63-7): Research-Grade Procurement Specifications


6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338960-63-7) is a synthetic organic compound belonging to the pyridine-derived oxime ether family, with the molecular formula C20H16Cl2N2OS and a molecular weight of approximately 403.3 g/mol . The compound features a nicotinaldehyde core substituted at the 6-position with a 4-methylphenylsulfanyl group and functionalized as an O-(2,4-dichlorobenzyl) oxime [1]. It is typically supplied at a 95% minimum purity for research and development purposes . The compound's computed logP of ~6.4 indicates high lipophilicity, while its topological polar surface area of 59.8 Ų and absence of hydrogen bond donors suggest membrane permeability potential [1].

Why Generic Substitution of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime Fails in Structure-Activity Studies


Minor structural modifications within this oxime ether series produce significant shifts in predicted physicochemical properties. Replacing the 4-methylphenylsulfanyl group with a 4-chlorophenylsulfanyl group (CAS 338966-94-2) or changing the oxime O-substituent from 2,4-dichlorobenzyl to 4-methylbenzyl (CAS 338960-62-6) alters the molecular weight, halogen content, and lipophilicity . The target compound's specific arrangement of a sulfur-linked tolyl donor and a dichlorinated benzyl oxime acceptor creates a unique electronic and steric profile that cannot be replicated by any single in-class analog .

Quantitative Physicochemical Differentiation of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime vs. Closest Analogs


Molecular Weight and Halogen Content Comparison: 338960-63-7 vs. O-(4-Methylbenzyl) Analog (338960-62-6)

The target compound (MW 403.32) is significantly heavier than its O-(4-methylbenzyl) analog (MW 348.46) due to the two chlorine atoms on the benzyl oxime group. This difference in molecular weight and halogen content directly impacts the compound's computed lipophilicity (XLogP3 6.4 vs. not reported for the analog) and potential for halogen bonding interactions .

Medicinal Chemistry Physicochemical Properties SAR Studies

Lipophilicity (XLogP3) Differentiation: 338960-63-7 vs. Core Oxime (338960-61-5)

The target compound has a computed XLogP3 of 6.4 [1], which is substantially higher than the predicted logP of the non-etherified parent oxime (6-[(4-methylphenyl)sulfanyl]nicotinaldehyde oxime, CAS 338960-61-5), which lacks the lipophilic dichlorobenzyl group. This difference in logP directly influences predicted membrane permeability and distribution characteristics.

Drug Design ADME Prediction Lipophilicity

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile: 338960-63-7 vs. Phenoxy Analog (338966-90-8)

The target compound has a tPSA of 59.8 Ų with 0 hydrogen bond donors and 4 acceptors [1]. When compared to the phenoxy analog 6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338966-90-8), which replaces the sulfanyl linker with an ether oxygen, the target compound's sulfur atom provides a larger van der Waals radius and different electronic properties, potentially altering target binding while maintaining a similar tPSA range.

Medicinal Chemistry Drug-likeness Permeability

Predicted Solubility and Formulation Considerations: 338960-63-7 vs. 4-Chlorophenyl Analog (338966-94-2)

The target compound's high computed logP (6.4) predicts very low aqueous solubility, an inherent property of the O-(2,4-dichlorobenzyl)oxime series [1]. The 4-chlorophenyl analog (CAS 338966-94-2) would be expected to have a moderately lower logP due to the electron-withdrawing chloro substituent replacing the electron-donating methyl group, potentially offering slightly improved solubility but altered electronic properties for target engagement.

Formulation Science Physicochemical Profiling Pre-formulation

Optimal Research Applications for 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338960-63-7) Based on Physicochemical Evidence


Structure-Activity Relationship (SAR) Studies of Oxime Ethers for Aldehyde Oxidase or CYP Enzyme Interactions

The target compound, with its unique combination of a 4-methylphenylsulfanyl donor and a 2,4-dichlorobenzyl oxime acceptor, serves as a key structural probe in SAR campaigns. Its distinct electronic profile compared to the 4-chlorophenyl analog (CAS 338966-94-2) or the O-(4-methylbenzyl) analog (CAS 338960-62-6) allows researchers to systematically dissect the contributions of the sulfanyl linker, the tolyl group, and the dichlorobenzyl oxime to target binding. Early BindingDB records indicate that related oxime ethers have been screened against aldehyde oxidase, suggesting this compound class may have relevance for understanding AO-mediated metabolism [1].

Fragment-Based or Computational Drug Design Requiring High LogP Scaffolds

With a computed XLogP3 of 6.4 and a tPSA of 59.8 Ų, the compound occupies a favorable physicochemical space for targeting hydrophobic binding pockets or for CNS drug discovery programs where higher lipophilicity is desired [1]. Its 0 HBD / 4 HBA profile aligns with lead-like criteria for passively permeable molecules, making it a suitable scaffold for further optimization.

Agrochemical Lead Discovery: Nicotinaldehyde-Derived Oxime Ethers for Fungicidal Screening

The nicotinaldehyde oxime ether class, including O-(2,4-dichlorobenzyl) derivatives, has been explored in patent literature for fungicidal applications, with broad-spectrum activity noted against phytopathogenic fungi [2]. The target compound's sulfur-linked tolyl group may confer enhanced stability or target-site interactions compared to phenoxy analogs, warranting its evaluation in agricultural fungicide discovery programs.

Synthetic Methodology Development Leveraging the Oxime Ether Functional Group

The O-(2,4-dichlorobenzyl)oxime moiety serves as a versatile synthetic handle for further derivatization, including cyclization reactions to form isoxazolines or other N,O-heterocycles [2]. The target compound's specific substitution pattern—with the oxime ether oriented at the 3-position of the pyridine ring and the sulfanyl group at the 6-position—provides a regiochemically defined scaffold for developing novel synthetic transformations.

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